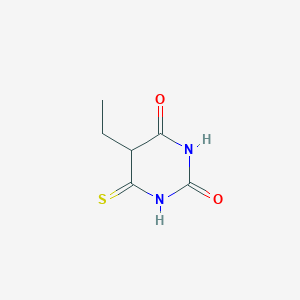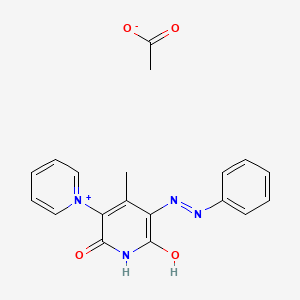
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(bromomethyl)phenanthrene-9-carboxylate typically involves the bromination of methyl phenanthrene-9-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient bromination, and implementing purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthrene derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of various phenanthrene derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites, due to its aromatic structure and reactivity.
作用機序
The mechanism of action of Methyl 10-(bromomethyl)phenanthrene-9-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting normal cellular functions and leading to biological effects such as cytotoxicity or antimicrobial activity.
類似化合物との比較
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate can be compared with other phenanthrene derivatives, such as:
Methyl phenanthrene-9-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
10-Bromomethylphenanthrene: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Phenanthrene-9-carboxylic acid: Lacks both the methyl and bromomethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.
特性
CAS番号 |
65698-61-5 |
|---|---|
分子式 |
C17H13BrO2 |
分子量 |
329.2 g/mol |
IUPAC名 |
methyl 10-(bromomethyl)phenanthrene-9-carboxylate |
InChI |
InChI=1S/C17H13BrO2/c1-20-17(19)16-14-9-5-4-7-12(14)11-6-2-3-8-13(11)15(16)10-18/h2-9H,10H2,1H3 |
InChIキー |
LSPHNMJCIJOJFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
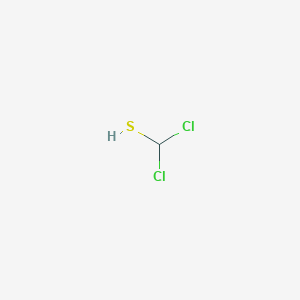
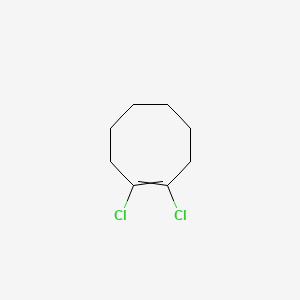
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
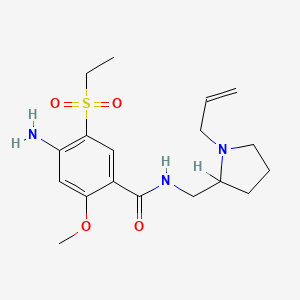
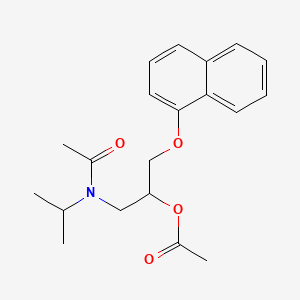
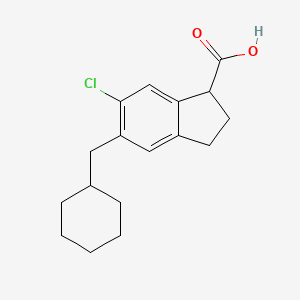
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
